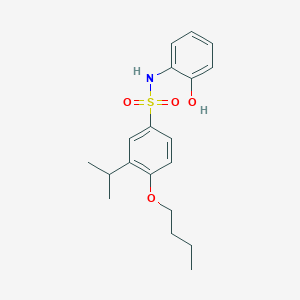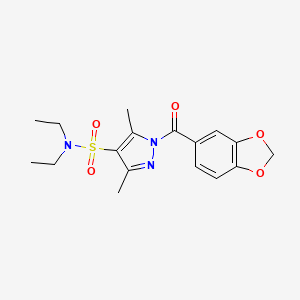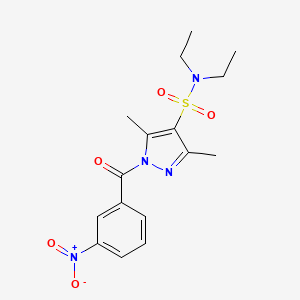![molecular formula C10H12BrNOSi B3309701 2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- CAS No. 942589-70-0](/img/structure/B3309701.png)
2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-
Overview
Description
2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- is a heterocyclic compound that features a pyridinone core substituted with a bromine atom and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- typically involves the reaction of 3,5-dibromopyrazin-2-amine with (trimethylsilyl)acetylene in the presence of a palladium catalyst and copper(I) iodide. The reaction is carried out in a solvent such as dimethylformamide (DMF) with triethylamine as a base . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trimethylsilyl-ethynyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and bases such as triethylamine. The reactions are typically carried out in solvents like DMF or tetrahydrofuran (THF) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and materials with unique electronic properties.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl-ethynyl groups can modulate the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-ethynylpyrazin-2-amine: Similar in structure but lacks the trimethylsilyl group.
5-Bromo-3-methoxy-2-(trimethylsilyl)ethynyl)pyridine: Contains a methoxy group instead of a pyridinone core.
Uniqueness
2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- is unique due to its combination of a pyridinone core, bromine atom, and trimethylsilyl-ethynyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
5-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBILVEZPRBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B3309621.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309626.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B3309627.png)
![N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B3309633.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3309640.png)
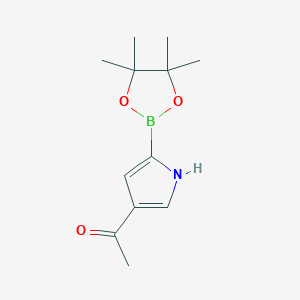
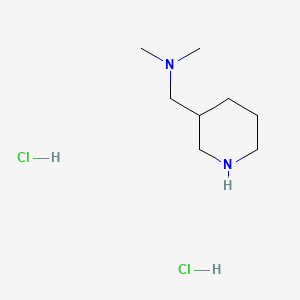
![Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate](/img/structure/B3309678.png)
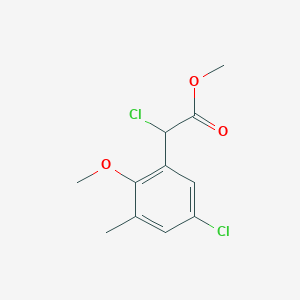
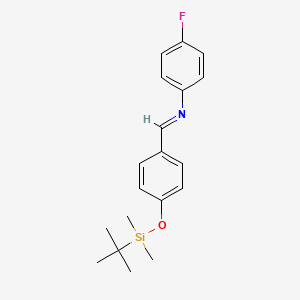
![N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3309704.png)
